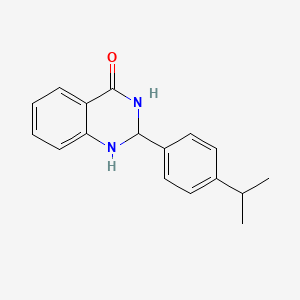

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-11(2)12-7-9-13(10-8-12)16-18-15-6-4-3-5-14(15)17(20)19-16/h3-11,16,18H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTCUHJCCYJJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-isopropylaniline with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures around 150-200°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Synthetic Routes and Catalytic Systems

This compound is primarily synthesized via multicomponent reactions (MCRs) involving anthranilamide/isatoic anhydride, aldehydes, and amines. Key methodologies include:

Reaction Mechanisms

The formation involves a cascade process:

-

Nucleophilic attack : Amine/ammonium acetate reacts with isatoic anhydride to form an intermediate amide.

-

Cyclocondensation : Aldehyde undergoes dehydration with the amide, facilitated by acid catalysts (e.g., SPNP or p-TSA).

-

Aromatization : Final cyclization yields the 2,3-dihydroquinazolin-4(1H)-one scaffold .

Key Mechanistic Features:

-

Solvent effects : Ethanol/water mixtures improve solubility of intermediates .

-

Catalyst role : SPNP enhances reaction rates via Brønsted acid sites and nano-confinement effects .

Table 2: Analytical Data for 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Table 3: Catalyst Performance

| Catalyst | Reaction Time | Yield | Advantages |

|---|---|---|---|

| SPNP | 6–8 hrs | 85% | Reusable, nano-catalytic efficiency |

| Hercynite@H2SO4 | 45 mins | 89% | Magnetic recovery, low leaching |

| TCT | 3 hrs | 90% | High regioselectivity |

| p-TSA (ball milling) | 30 mins | 92% | Solvent-free, energy-efficient |

Scientific Research Applications

Overview

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its scientific research applications, particularly in pharmacology and synthetic chemistry.

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that suggest potential use in treating infections .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of quinazolinone derivatives, indicating their potential application in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Synthesis and Methodology

The synthesis of this compound has been achieved through various methodologies:

One-Pot Reactions

Recent advancements have focused on one-pot synthesis methods that simplify the process and enhance yield. These methods often involve the condensation of anthranilic acid derivatives with aldehydes under mild conditions, minimizing the use of toxic solvents .

Green Chemistry Approaches

Emerging techniques emphasize environmentally friendly synthesis routes, utilizing catalysts such as Brønsted acids or mechanochemical methods to reduce waste and energy consumption .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the C2 phenyl ring significantly impacts physical properties. For example:

- 2-(4-Isopropylphenyl)- derivatives exhibit higher melting points (e.g., 200–202°C for a related chloro-substituted analogue) compared to smaller substituents like fluorine or methyl (72–176°C) . This suggests increased crystallinity due to the bulky isopropyl group.

- Yields during synthesis vary: derivatives with electron-withdrawing groups (e.g., 3-fluorophenyl) achieve >95% yields, while isopropylphenyl analogues show reduced yields (~65%), likely due to steric hindrance .

Spectral Characteristics

- 1H NMR : The isopropyl group generates distinct splitting patterns (e.g., septet at δ 2.88 ppm for the methine proton and doublets for methyl groups at δ 1.15–1.27 ppm) .

- IR: The carbonyl stretch (N–C=O) appears at ~1632 cm⁻¹, consistent across dihydroquinazolinones, but substituents like bromine or sulfonyl groups shift absorption peaks slightly .

Enzyme Inhibition

- Cathepsin B/H Inhibition : Fluorophenyl and chlorophenyl derivatives (e.g., 2-(4-fluorophenyl)-) show potent inhibition (IC50 < 10 µM), while methylphenyl analogues are less active. The isopropyl group’s bulkiness may reduce binding affinity compared to smaller substituents .

- TRPM2 Channel Inhibition: Dihydroquinazolinones with hydrophobic substituents (e.g., isopropyl) exhibit enhanced activity due to improved interaction with the channel’s lipid-rich environment .

Cytotoxicity

- 2-(Naphthalen-1-yl)- derivatives show nanomolar activity against cancer cell lines (HT29, U87), while isopropylphenyl analogues may trade potency for improved pharmacokinetics (e.g., solubility) .

Key Research Findings

- Lipophilicity vs. Bioactivity : The isopropyl group enhances logP values, favoring blood-brain barrier penetration, but may reduce solubility .

- Structure-Activity Relationship (SAR) : Bulky substituents improve target selectivity in TRPM2 inhibition but lower efficacy in enzyme inhibition .

- Green Synthesis : Catalyst-free aqueous methods are scalable for isopropylphenyl derivatives, aligning with sustainable chemistry goals .

Biological Activity

2-(4-Isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C17H18N2O

- Molecular Weight : 270.34 g/mol

- Melting Point : 162-164 °C

1. Anticholinesterase Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. Specifically, one study reported that certain derivatives showed inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range. For instance, compound 5f exhibited an IC50 of 1.6 μM for AChE and 3.7 μM for BChE, indicating its potential as a dual inhibitor comparable to the standard drug galantamine .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Screening against a panel of human cancer cell lines including MCF-7 (breast), A2780 (ovarian), and H460 (lung) revealed that some derivatives displayed sub-micromolar potency in inhibiting cell growth. Notably, compounds with naphthyl substitutions showed particularly strong activity, suggesting a structure-activity relationship that may guide further drug development .

The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or receptors in the body. For example, molecular docking studies have provided insights into how these compounds bind to the active sites of cholinesterases, elucidating their inhibitory mechanisms . Additionally, their cytotoxic effects in cancer cells may be attributed to disruption of tubulin polymerization, a critical process in cell division .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| PubMed Study on Cholinesterases | Compound 5f showed IC50 values of 1.6 μM (AChE) and 3.7 μM (BChE) | Potential lead for Alzheimer's treatment |

| Anticancer Screening | Sub-micromolar potency against MCF-7 and A2780 cells | Promising anticancer agent |

| Molecular Docking Analysis | Binding modes suggest effective inhibition of cholinesterases | Insights into design of new inhibitors |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from anthranilamide and various aldehydes or ketones under specific conditions such as grinding or using catalysts like p-TSA . The efficiency of these methods has been improved through mechanochemical approaches, yielding high purity products.

Q & A

Q. What are the most efficient synthetic routes for preparing 2-(4-isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via multi-component reactions (MCRs) involving isatoic anhydride, aldehydes, and amines/ammonium acetate. Green protocols using heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) or β-cyclodextrin-SO3H in aqueous media achieve high yields (82–86%) under mild conditions . Key steps include:

Q. How is structural characterization of this compound performed?

Standard analytical techniques include:

- 1H/13C NMR : Assign peaks using DMSO-d6 solvent (e.g., δ 8.29 ppm for NH proton, δ 164.23 ppm for carbonyl carbon) .

- IR spectroscopy : Confirm carbonyl (C=O) stretch near 1650 cm⁻¹ and NH vibrations at ~3297 cm⁻¹ .

- Mass spectrometry : Identify molecular ion peaks (e.g., m/z 254 for methoxy derivatives) .

Q. What solvents and reaction conditions favor high yields?

Aqueous media (e.g., water or NaPTS hydrotropic solution) are preferred for eco-friendly synthesis. Reactions typically proceed at 80–90°C for 1–3 hours, with microwave-assisted methods reducing time .

Advanced Research Questions

Q. How do catalytic systems influence the reaction mechanism and product selectivity?

Catalysts like MgFe2O4@SiO2–SO3H or COF–MOF hybrids enhance electrophilicity of intermediates via acid activation. For example:

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic rotational barriers or solvent effects. Strategies include:

Q. What methodologies assess the compound’s bioactivity and structure-activity relationships (SAR)?

- In vitro assays : Screen for enzyme inhibition (e.g., SIRT1 using fluorogenic substrates) or anti-inflammatory activity via COX-2 inhibition .

- SAR studies : Modify substituents (e.g., isopropyl vs. nitro groups) and evaluate changes in IC50 values. For example, electron-withdrawing groups on the phenyl ring enhance SIRT1 inhibition .

- Molecular docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .

Q. How do reaction kinetics and catalyst recyclability impact scalability?

- Kinetic profiling : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

- Catalyst stability : Leaching tests (e.g., ICP-MS for metal catalysts) ensure recyclability. For β-cyclodextrin-SO3H, FT-IR confirms retained sulfonic groups after reuse .

- Green metrics : Calculate E-factors (kg waste/kg product) to compare sustainability of protocols .

Q. What strategies address low yields in derivatives with bulky substituents?

- Use sterically tolerant catalysts (e.g., mesoporous SiO2 supports) .

- Increase reaction temperature (100–110°C) to overcome kinetic barriers .

- Employ ultrasonic irradiation to enhance mixing and mass transfer .

Methodological Considerations

Q. How are impurities or by-products identified and mitigated?

Q. What in vivo models are suitable for evaluating therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.